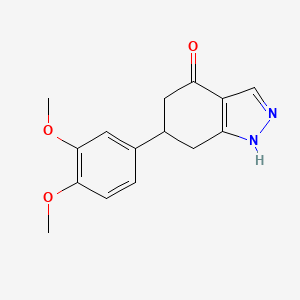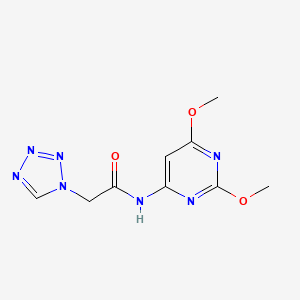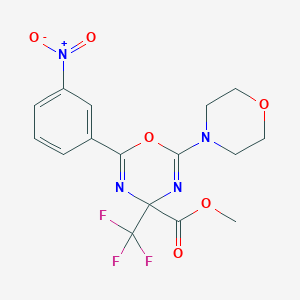![molecular formula C21H23F3N2O4 B11479871 ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate](/img/structure/B11479871.png)
ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes ethoxyphenyl, trifluoromethyl, and methylphenyl groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate typically involves multiple steps, including the formation of intermediate compounds. The process may involve the use of reagents such as ethyl chloroformate, 2-ethoxyaniline, and 4-methylaniline under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(2-ethoxyphenyl)carbamate
- Ethyl N-(4-ethoxyphenyl)carbamate
- Ethyl N-(5-chloro-2-methoxyphenyl)carbamate
Uniqueness
Ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group can enhance metabolic stability, increase binding affinity to targets, and improve overall efficacy in various applications.
Properties
Molecular Formula |
C21H23F3N2O4 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
ethyl 2-[(2-ethoxybenzoyl)amino]-3,3,3-trifluoro-2-(4-methylanilino)propanoate |
InChI |
InChI=1S/C21H23F3N2O4/c1-4-29-17-9-7-6-8-16(17)18(27)26-20(21(22,23)24,19(28)30-5-2)25-15-12-10-14(3)11-13-15/h6-13,25H,4-5H2,1-3H3,(H,26,27) |
InChI Key |
GGROSPBFQNWSGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C(=O)OCC)(C(F)(F)F)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-{[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}hydrazinecarboxamide](/img/structure/B11479792.png)
![1-({3-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}amino)propan-2-ol](/img/structure/B11479804.png)
![2-hydroxy-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide](/img/structure/B11479806.png)

![3-(4-Chlorophenyl)-2-(methoxymethyl)-5-(pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11479826.png)

![Methyl (4-methoxy-3-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}phenoxy)acetate](/img/structure/B11479831.png)
![N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide](/img/structure/B11479842.png)
![N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11479852.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11479859.png)
![ethyl 5-[6-(4-fluorophenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B11479879.png)
![5-[1-(3-Bromophenoxy)ethyl]-3-{4-[(3-fluorobenzyl)oxy]phenyl}-1,2,4-oxadiazole](/img/structure/B11479883.png)
![4-Hydroxy-4-methyl-3-[2-(thiophen-2-yl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11479884.png)
